molecular formula C10H13NO B12320273 n,n,2-Trimethylbenzamide CAS No. 6639-19-6

n,n,2-Trimethylbenzamide

Cat. No.: B12320273
CAS No.: 6639-19-6
M. Wt: 163.22 g/mol
InChI Key: LVALCNRQGAWRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-Trimethylbenzamide is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups, and the benzene ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2-Trimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-methylbenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

    Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid is treated with thionyl chloride to form 2-methylbenzoyl chloride.

    Amidation: The 2-methylbenzoyl chloride is then reacted with dimethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N,N,2-Trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2-trimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

    N-Methylbenzamide: Contains only one methyl group on the amide nitrogen.

    Benzamide: The parent compound without any methyl substitutions.

Uniqueness

N,N,2-Trimethylbenzamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity, physical properties, and biological activities. The ortho-methyl group on the benzene ring can also affect the compound’s steric and electronic properties, making it distinct from other benzamide derivatives.

Properties

CAS No.

6639-19-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N,N,2-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-8-6-4-5-7-9(8)10(12)11(2)3/h4-7H,1-3H3

InChI Key

LVALCNRQGAWRFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.